Ladirubicin

Description

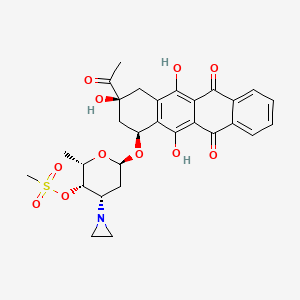

Structure

3D Structure

Properties

CAS No. |

171047-47-5 |

|---|---|

Molecular Formula |

C29H31NO11S |

Molecular Weight |

601.6 g/mol |

IUPAC Name |

[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-4-(aziridin-1-yl)-2-methyloxan-3-yl] methanesulfonate |

InChI |

InChI=1S/C29H31NO11S/c1-13-28(41-42(3,37)38)18(30-8-9-30)10-20(39-13)40-19-12-29(36,14(2)31)11-17-21(19)27(35)23-22(26(17)34)24(32)15-6-4-5-7-16(15)25(23)33/h4-7,13,18-20,28,34-36H,8-12H2,1-3H3/t13-,18-,19-,20-,28+,29-/m0/s1 |

InChI Key |

VMDWTZZCNDEKIO-CBNJBKGYSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulfonyldaunorubicin ladirubicin PNU 159548 PNU-159548 |

Origin of Product |

United States |

Foundational & Exploratory

Ladirubicin: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladirubicin, also known as PNU-159548, is a potent semi-synthetic anthracycline antibiotic that has demonstrated significant antitumor activity. As a derivative of Daunorubicin, Ladirubicin belongs to a class of chemotherapeutic agents known for their efficacy against a wide range of cancers.[1][2] This technical guide provides an in-depth overview of the chemical properties and structure of Ladirubicin, tailored for professionals in the fields of oncology research and drug development.

Chemical Structure and Identification

Ladirubicin is a complex molecule characterized by a tetracyclic quinone core linked to an aminosugar moiety. The chemical structure is defined by the IUPAC name: (2S,3S,4S,6R)-6-(((1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)-4-(aziridin-1-yl)-2-methyltetrahydro-2H-pyran-3-yl methanesulfonate.

Below is a two-dimensional representation of the Ladirubicin structure.

Caption: Chemical identifiers for Ladirubicin.

Physicochemical Properties

| Property | Value/Description |

| Physical State | Solid powder |

| Solubility | Soluble in DMSO.[4] |

| Lipophilicity | High |

| Predicted XlogP3 | 2.7 |

Mechanism of Action and Signaling Pathway

Ladirubicin exerts its cytotoxic effects through a multi-faceted mechanism of action primarily targeting cellular DNA and associated enzymes. The core mechanisms include:

-

DNA Intercalation: The planar anthracycline core of Ladirubicin inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with DNA replication and transcription.

-

DNA Alkylation: Ladirubicin possesses an aziridine ring, a functional group capable of forming covalent bonds with DNA bases, leading to DNA alkylation. This results in DNA damage and triggers apoptotic pathways.

-

Topoisomerase II Inhibition: Ladirubicin also functions as a topoisomerase II inhibitor. By stabilizing the topoisomerase II-DNA cleavage complex, it prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death.

The following diagram illustrates the proposed mechanism of action of Ladirubicin at the cellular level.

Caption: Proposed mechanism of action for Ladirubicin.

Experimental Protocols

Detailed experimental protocols for the characterization of Ladirubicin are not widely published. However, the following sections describe standard methodologies that can be employed to determine the key physicochemical properties of anthracycline compounds like Ladirubicin.

Determination of Melting Point

Principle: The melting point of a crystalline solid is a measure of its purity and can be determined by observing the temperature at which the substance transitions from a solid to a liquid phase.

Apparatus:

-

Melting point apparatus (e.g., capillary tube-based or hot-stage microscope)

-

Capillary tubes

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

A small amount of Ladirubicin is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The equilibrium solubility of a compound in a specific solvent is determined by allowing an excess of the solid to equilibrate with the solvent until a saturated solution is formed.

Apparatus:

-

Shake-flask or orbital shaker with temperature control

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

pH meter

Procedure:

-

An excess amount of Ladirubicin is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at various pH values relevant to physiological conditions) in a sealed vial.

-

The vials are agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm).

-

The concentration of Ladirubicin in the filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility is expressed in units such as mg/mL or µg/mL.

Determination of pKa (Potentiometric Titration)

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a complex molecule like Ladirubicin with ionizable functional groups, potentiometric titration can be used to determine the pKa values.

Apparatus:

-

Potentiometer with a pH electrode

-

Autotitrator or a burette

-

Stirrer

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known amount of Ladirubicin is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

-

The solution is placed in a beaker with a magnetic stirrer and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (or acid, depending on the nature of the analyte).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the titration curve.

The following diagram outlines the general workflow for the characterization of a novel chemical entity like Ladirubicin.

Caption: General workflow for Ladirubicin characterization.

Conclusion

Ladirubicin is a promising anticancer agent with a complex chemical structure and a multi-modal mechanism of action. Its high lipophilicity suggests potential for treating cancers within the central nervous system. While a comprehensive public dataset of its physicochemical properties is not yet available, the established methodologies outlined in this guide provide a framework for the detailed characterization required for its further development and clinical application. A thorough understanding of its chemical properties is paramount for formulation development, pharmacokinetic studies, and ultimately, for optimizing its therapeutic potential.

References

PNU-159548: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-159548, a novel cytotoxic agent, represents a unique class of anticancer compounds known as alkycyclines. Its mechanism of action is distinguished by a dual approach of DNA intercalation and alkylation, leading to significant DNA damage, cell cycle disruption, and ultimately, apoptosis in cancer cells. This technical guide provides an in-depth exploration of the core mechanism of action of PNU-159548, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved molecular pathways. Notably, while the primary mechanism of DNA damage is well-established, the precise downstream signaling cascades activated by PNU-159548 are not fully elucidated in the current literature. The pathways presented herein are based on the established understanding of the cellular response to DNA damage.

Core Mechanism of Action: DNA Intercalation and Alkylation

PNU-159548, a derivative of idarubicin, exerts its cytotoxic effects through a dual-pronged attack on cellular DNA.[1][2] Unlike traditional anthracyclines that primarily function as topoisomerase II inhibitors, PNU-159548's primary mechanism involves:

-

DNA Intercalation: The planar aromatic core of the PNU-159548 molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with essential cellular processes such as DNA replication and transcription.

-

DNA Alkylation: PNU-159548 possesses a reactive aziridinyl group that covalently binds to guanine bases in the major groove of DNA, forming DNA adducts.[3] This alkylation further disrupts DNA integrity and function.

This combined action of intercalation and alkylation results in substantial DNA damage, which triggers a cascade of cellular responses, culminating in cell death. A key differentiator of PNU-159548 is its activity in cancer cell lines that have developed resistance to conventional topoisomerase II inhibitors, suggesting a distinct and potent mechanism of action.[4]

Cellular Consequences of PNU-159548-Induced DNA Damage

The extensive DNA damage caused by PNU-159548 elicits a robust cellular response, primarily characterized by cell cycle arrest and the induction of apoptosis.

Cell Cycle Arrest

Upon sensing DNA damage, the cell activates complex signaling pathways to halt the cell cycle, allowing time for DNA repair. In the case of PNU-159548, treatment of cancer cells leads to a significant accumulation of cells in the S-phase of the cell cycle. This S-phase arrest is a direct consequence of the DNA lesions interfering with the process of DNA replication.

Apoptosis Induction

If the DNA damage is too severe to be repaired, the cell initiates a programmed cell death pathway known as apoptosis. While the specific apoptotic pathways triggered by PNU-159548 have not been fully detailed, it is understood that DNA damage is a potent inducer of the intrinsic apoptotic pathway.

Signaling Pathways

The following diagrams illustrate the putative signaling pathways involved in the cellular response to PNU-159548.

Caption: Core mechanism of PNU-159548 action.

Caption: Putative DNA damage response and apoptosis pathway.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo maximum tolerated doses of PNU-159548.

Table 1: In Vitro Cytotoxicity of PNU-159548

| Cell Line | Cancer Type | IC50 (ng/mL) |

| A2780/Dx | Doxorubicin-resistant Ovarian Carcinoma | 2.9 |

| A2780 | Ovarian Carcinoma | 1.8 |

| B16-F10 | Murine Melanoma | 11.2 |

| H460 | Non-Small Cell Lung Cancer | 1.0 |

| HT-29 | Colon Adenocarcinoma | 16.3 |

| L1210 | Murine Leukemia | 0.8 |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| U-937 | Human Lymphoma | 0.5 |

Data compiled from preclinical studies. IC50 values represent the concentration of PNU-159548 required to inhibit cell growth by 50%.

Table 2: In Vivo Maximum Tolerated Dose (MTD) of PNU-159548

| Animal Model | Administration Route | MTD (mg/kg) | Dose-Limiting Toxicity |

| Mouse | Intravenous (single dose) | 2.5 | Myelosuppression |

| Rat | Intravenous (single dose) | 1.6 | Myelosuppression |

| Dog | Intravenous (single dose) | 0.3 | Myelosuppression |

| Human (Phase I) | Intravenous | 14-16 mg/m² | Thrombocytopenia |

Data from preclinical and Phase I clinical studies.[5]

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the mechanism of action of PNU-159548 are outlined below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of PNU-159548 for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells are treated with PNU-159548 at a concentration around its IC50 value for 24-48 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Interpretation: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

In Vivo Antitumor Activity (Xenograft Model)

-

Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Mice are randomized into control and treatment groups. PNU-159548 is administered intravenously at its MTD according to a specific schedule (e.g., once weekly).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumor growth inhibition is calculated.

Conclusion

PNU-159548 is a promising anticancer agent with a distinct mechanism of action that combines DNA intercalation and alkylation. This dual activity leads to significant DNA damage, S-phase cell cycle arrest, and apoptosis. Its efficacy in drug-resistant cell lines and its comparatively lower cardiotoxicity than doxorubicin at equimyelotoxic doses highlight its potential as a valuable therapeutic agent.[1] Further research is warranted to fully elucidate the downstream signaling pathways activated by PNU-159548-induced DNA damage, which could identify potential biomarkers for patient selection and guide the development of effective combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548), a novel anticancer agent active against tumor cell lines with different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological and toxicological aspects of 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548): a novel antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Ladirubicin's Impact on Topoisomerase II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladirubicin (PNU-159548), a potent anthracycline analogue of daunorubicin, represents a significant deviation from the classical mechanism of action attributed to this class of chemotherapeutics. While anthracyclines are renowned topoisomerase II poisons, compelling evidence indicates that ladirubicin's primary antitumor effects stem from its dual functionality as a DNA intercalator and a potent alkylating agent, rather than a direct inhibitor of topoisomerase II's catalytic activity. This guide provides a comprehensive technical overview of ladirubicin's interaction with the topoisomerase II pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: A Departure from Classical Anthracyclines

Ladirubicin distinguishes itself from traditional anthracyclines like doxorubicin and its parent compound, daunorubicin, in its direct interaction with topoisomerase II. Extensive in vitro studies have demonstrated that ladirubicin does not inhibit the catalytic activity of topoisomerase II.[1] Specifically, in DNA decatenation assays, ladirubicin failed to prevent the enzyme from unlinking catenated DNA strands, a hallmark of catalytic inhibitors.[1] This suggests that its potent cytotoxicity is not primarily mediated by the stabilization of the topoisomerase II-DNA cleavage complex, the mechanism by which topoisomerase II poisons induce DNA double-strand breaks.[2][3][4]

Instead, the antitumor efficacy of ladirubicin is attributed to its dual ability to intercalate into DNA and to form covalent DNA adducts through its alkylating properties.[5] This combined action leads to significant DNA damage, inhibition of DNA replication and transcription, and ultimately, cell cycle arrest and apoptosis.

DNA Intercalation and Alkylation

As an anthracycline, ladirubicin possesses a planar ring system that allows it to insert between DNA base pairs (intercalation). This distortion of the DNA helix can interfere with the binding and function of DNA-processing enzymes, including topoisomerase II.

More significantly, ladirubicin is a potent alkylating agent. This functionality allows it to form covalent bonds with DNA bases, creating adducts that are formidable blocks to DNA replication and transcription. This alkylating property is a key differentiator from many other anthracyclines and is a major contributor to its high potency.

Indirect Effects on Topoisomerase II

While not a direct inhibitor, the DNA lesions created by ladirubicin's intercalation and alkylation inevitably impact topoisomerase II function. The enzyme may be sterically hindered from binding to its DNA substrate or, if it does bind, the DNA adducts could trap the enzyme in an abortive cleavage complex, indirectly leading to DNA strand breaks.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of ladirubicin.

Table 1: In Vitro Antiproliferative Activity of Ladirubicin (PNU-159548)

| Cell Line | Cancer Type | IC50 (ng/mL) after 1-hour exposure |

| Jurkat | Leukemia | 1.2 |

| L1210 | Leukemia | 2.5 |

| CEM | Leukemia | 3.7 |

| A2780 | Ovarian Carcinoma | 20.5 |

| LoVo | Colon Carcinoma | 45.6 |

| HT-29 | Colon Carcinoma | 50.1 |

| DU 145 | Prostatic Carcinoma | 81.1 |

| B16F10 | Murine Melanoma | 35.0 |

Data extracted from Geroni et al., 2001.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Topoisomerase II Catalytic Activity (Decatenation) Assay

This assay is designed to determine if a compound inhibits the catalytic ability of topoisomerase II to unlink intertwined DNA circles (catenated DNA).

Materials:

-

Purified human topoisomerase IIα or IIβ

-

Kinetoplast DNA (kDNA) - a network of catenated DNA circles

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT, 30 µg/ml BSA)

-

Ladirubicin (PNU-159548) and control compounds (e.g., doxorubicin, m-AMSA) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (0.8-1%)

-

TAE or TBE running buffer

-

Ethidium bromide or other DNA stain

-

Proteinase K

-

SDS

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain assay buffer, ATP, and kDNA.

-

Add ladirubicin or control compounds at various concentrations to the reaction tubes. Include a solvent-only control.

-

Initiate the reaction by adding a predetermined amount of purified topoisomerase II enzyme (typically 2-4 units).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding SDS to a final concentration of 1% and proteinase K to 50 µg/ml, followed by incubation at 45°C for 30 minutes to digest the enzyme.

-

Add loading dye to the samples.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated minicircles (which migrate into the gel).

-

Stain the gel with ethidium bromide and visualize under UV light.

Interpretation:

-

No Inhibition: The kDNA will be resolved into decatenated minicircles, which appear as a faster-migrating band.

-

Catalytic Inhibition: The kDNA will remain in its catenated form, appearing as a band in or near the loading well.

-

Cleavage Complex Stabilization (Poisoning): Some linearized DNA may be observed as a distinct band.

This protocol is a generalized representation based on standard methodologies.[6][7][8]

Cell Proliferation (Cytotoxicity) Assay

This assay measures the ability of a compound to inhibit the growth of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Ladirubicin (PNU-159548)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, XTT)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of ladirubicin in complete medium.

-

Remove the medium from the cells and add the medium containing different concentrations of ladirubicin. Include a vehicle control.

-

Incubate the cells for the desired exposure time (e.g., 1 hour, 24 hours).

-

After the exposure period, replace the drug-containing medium with fresh medium and incubate for a further period to allow for cell growth (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

This protocol is a generalized representation based on standard methodologies.[1][9]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cancer cell lines

-

Ladirubicin (PNU-159548)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 70% cold ethanol)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with ladirubicin at the desired concentration and for the specified time. Include an untreated control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

This protocol is a generalized representation based on standard methodologies.[10][11][12]

Visualizations

The following diagrams illustrate the proposed mechanisms and workflows related to ladirubicin.

Caption: Proposed mechanism of action for Ladirubicin.

Caption: Workflow for a Topoisomerase II decatenation assay.

Caption: Comparison of Ladirubicin and Doxorubicin mechanisms.

Conclusion

Ladirubicin presents a fascinating case study in the evolution of anthracycline chemotherapy. Its departure from the canonical topoisomerase II poisoning mechanism underscores the importance of a multi-faceted approach to understanding drug action. The potent antitumor activity of ladirubicin is primarily driven by its dual DNA intercalating and alkylating properties, which induce significant DNA damage and lead to S-phase cell cycle arrest. While it does not directly inhibit the catalytic activity of topoisomerase II, the DNA lesions it creates likely have a profound indirect impact on the enzyme's function. This in-depth understanding of ladirubicin's molecular pharmacology is crucial for its rational clinical development and for the design of novel anticancer agents that can overcome resistance to traditional topoisomerase II-targeting drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. The localization of topoisomerase II cleavage sites on DNA in the presence of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inspiralis.com [inspiralis.com]

- 7. profoldin.com [profoldin.com]

- 8. topogen.com [topogen.com]

- 9. academic.oup.com [academic.oup.com]

- 10. cores.emory.edu [cores.emory.edu]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancer.wisc.edu [cancer.wisc.edu]

In Vitro Antitumor Efficacy of Ladirubicin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladirubicin (also known as PNU-159548) is a promising anthracycline analogue of daunorubicin, distinguished as a leading compound of the alkylcyclines.[1] It exhibits potent antitumor activity through a dual mechanism of DNA intercalation and alkylation, leading to the inhibition of DNA replication and transcription and subsequent DNA damage.[2] Notably, Ladirubicin has demonstrated efficacy against a broad spectrum of cancer cell lines, including those with multidrug resistance phenotypes.[3][4] Its high lipophilicity suggests the potential to cross the blood-brain barrier.[2] This technical guide provides a comprehensive summary of the in vitro antitumor efficacy of Ladirubicin, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Quantitative Assessment of In Vitro Efficacy

The cytotoxic and cytostatic effects of Ladirubicin have been evaluated across a range of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined through various in vitro assays.

Table 1: In Vitro Antiproliferative Activity of Ladirubicin (PNU-159548)

| Cell Line | Cancer Type | IC50 (ng/mL) after 1h exposure |

| Jurkat | Human Leukemia | 1.2 |

| L1210 | Murine Leukemia | Not specified in provided text |

| CEM | Human Leukemia | Not specified in provided text |

| A2780 | Human Ovarian Carcinoma | Not specified in provided text |

| LoVo | Human Colon Carcinoma | Not specified in provided text |

| HT-29 | Human Colon Carcinoma | Not specified in provided text |

| DU 145 | Human Prostatic Carcinoma | Not specified in provided text |

| B16F10 | Murine Melanoma | 81.1 |

| Data extracted from a study where cell lines were exposed to the drug for 1 hour.[3] |

An average IC50 of 15.8 ng/mL was observed across a panel of murine and human cancer cells in another study, highlighting its potent cytotoxic activity.[2]

Mechanism of Action: Cell Cycle Arrest

Ladirubicin exerts its antitumor effects in part by disrupting the normal progression of the cell cycle. In vitro studies on human colon adenocarcinoma HT-29 cells revealed that Ladirubicin induces a significant accumulation of cells in the S phase of the cell cycle. This is in contrast to doxorubicin, which typically causes a G2/M phase arrest.[3]

Table 2: Effect of Ladirubicin on Cell Cycle Distribution in HT-29 Cells

| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |

| Control | Not specified | 26.3% | 19.6% |

| Ladirubicin (24h treatment) | Reduced | 58.6% | Reduced |

| Ladirubicin (8h treatment + 16h recovery) | Reduced | 56.5% | Reduced |

| Doxorubicin (24h treatment) | Reduced | Not specified | 41.5% |

| Doxorubicin (8h treatment + 16h recovery) | Reduced | Not specified | 45.7% |

| Data from a study on synchronized HT-29 cells.[3] |

Experimental Protocols

This section details the methodologies for key in vitro experiments to assess the antitumor efficacy of Ladirubicin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with various concentrations of Ladirubicin (and a vehicle control) for a specified period (e.g., 1, 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Protocol:

-

Cell Treatment: Treat cells with Ladirubicin at the desired concentration and for the appropriate duration to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7][8]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Ladirubicin and harvest them at the desired time points.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C overnight to permeabilize the cell membrane.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the signaling pathways affected by Ladirubicin.

Protocol:

-

Protein Extraction: Treat cells with Ladirubicin, then lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., proteins involved in DNA damage response or cell cycle regulation).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Efficacy Assessment

Caption: Workflow for assessing Ladirubicin's in vitro antitumor efficacy.

Proposed Mechanism of Action and Downstream Signaling

Caption: Proposed mechanism of Ladirubicin leading to cell cycle arrest and apoptosis.

References

- 1. 4-Demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548), a novel anticancer agent active against tumor cell lines with different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and toxicological aspects of 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548): a novel antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biologi.ub.ac.id [biologi.ub.ac.id]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

The Activity of Ladirubicin and Related Anthracyclines in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific anthracycline derivative Ladirubicin (also known as PNU-159548) is limited in publicly available scientific literature. Ladirubicin is identified as a derivative of Daunorubicin with DNA intercalation and alkylating properties.[1][2][3][4][5] To provide a comprehensive and valuable technical guide, this document focuses on the well-documented activities of its parent compound, Daunorubicin, and other clinically significant anthracyclines such as Doxorubicin, Idarubicin, and Epirubicin. The data and mechanisms presented for these related compounds offer a strong foundational understanding and comparative framework for research into novel derivatives like Ladirubicin.

Executive Summary

Anthracyclines are a cornerstone of chemotherapy, utilized in the treatment of a wide array of cancers, including leukemias, lymphomas, and various solid tumors.[6][7][8] Their primary mechanisms of action involve the disruption of DNA replication and transcription in rapidly dividing cancer cells. This guide provides a detailed overview of the cytotoxic and cytostatic effects of key anthracyclines on various cancer cell lines. It includes quantitative data on drug potency (IC50), effects on programmed cell death (apoptosis), and cell cycle progression. Furthermore, it outlines the common experimental protocols used to assess these activities and illustrates the core signaling pathways involved.

Mechanism of Action of Anthracyclines

The antitumor effects of anthracyclines are multifactorial, stemming from their ability to interfere with fundamental cellular processes. The primary mechanisms include:

-

DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix.[6][7][9][10] This physical distortion of the DNA structure interferes with the processes of replication and transcription, ultimately inhibiting cancer cell proliferation.

-

Topoisomerase II Inhibition: These drugs form a stable ternary complex with DNA and the enzyme topoisomerase II.[6][7][10][11] This "poisons" the enzyme, preventing it from religating the DNA strands after it creates double-strand breaks to resolve DNA supercoiling. The accumulation of these breaks triggers cell death pathways.

-

Generation of Reactive Oxygen Species (ROS): Anthracyclines are metabolized to semiquinone free radicals, which then react with oxygen to produce superoxide radicals and other ROS.[9][10][12][13] This induces high levels of oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA, further contributing to cytotoxicity.

-

Induction of Apoptosis and Cell Cycle Arrest: The extensive DNA damage and cellular stress caused by anthracyclines activate intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[9][14][15] They also frequently cause cell cycle arrest, typically at the G2/M or G0/G1 phase, preventing cells from dividing.[16][17]

Quantitative Data on Anthracycline Activity

The cytotoxic potency of anthracyclines is commonly expressed as the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), which represents the drug concentration required to inhibit the growth of or kill 50% of a cell population. These values can vary significantly depending on the specific drug, the cancer cell line, and the duration of exposure.

| Anthracycline | Cancer Cell Line | Cell Line Type | IC50 / LC50 / CC50 Value | Exposure Time | Citation(s) |

| Daunorubicin | HL-60 | Acute Myeloid Leukemia | 2.52 µM | 24 h | [18] |

| Daunorubicin | U937 | Acute Myeloid Leukemia | 1.31 µM | 24 h | [18] |

| Daunorubicin | MOLT-4 | Acute T-Lymphoblastic Leukemia | ~50% viability reduction vs control | 4 h treatment + 4h recovery | [19] |

| Doxorubicin | K562 | Chronic Myelogenous Leukemia | 0.8 ± 0.06 µg/mL | Not Specified | [20] |

| Doxorubicin | A2780 | Ovarian Cancer | 9 ± 2 nM (LC50) | 24 h treatment + 72h recovery | [21] |

| Idarubicin | MCF-7 | Breast Cancer | 3.3 ± 0.4 ng/mL | 24 h | [22][23] |

| Idarubicin | K562 | Chronic Myelogenous Leukemia | 0.41 ± 0.04 µg/mL | Not Specified | [20] |

| Epirubicin | 4T1 | Breast Cancer | 5 µM (CC50) | 24 h | [24] |

| Epirubicin | SIM-A9 | Microglia | 1.0 µM (CC50) | 24 h | [24] |

| MEN 10755 | A2780 | Ovarian Cancer | 27 ± 11 nM (LC50) | 24 h treatment + 72h recovery | [21] |

Note: IC50 = Half-maximal inhibitory concentration; LC50 = Half-maximal lethal concentration; CC50 = Half-maximal cytotoxic concentration. Values are presented as reported in the source literature.

Effects on Apoptosis and Cell Cycle

Anthracyclines are potent inducers of apoptosis and can cause significant perturbations in the cell cycle.

| Anthracycline | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Citation(s) |

| Daunorubicin | MOLT-4, CCRF-CEM | Increased apoptosis and caspase activity after 4 hours. | G2/M Arrest | [14][17][19] |

| Daunorubicin | SUP-B15 | Sustained high levels of apoptosis over 24 hours. | S-phase Arrest | [14][17][19] |

| Doxorubicin | A2780 | 53.8 ± 3.5% apoptotic cells at 1 µM after 48h. | Not specified | [21] |

| Epirubicin | MCF-7 | No significant increase in apoptotic rate. | G0/G1 phase arrest. | [16] |

| MEN 10755 | A2780 | 35.7 ± 2.1% apoptotic cells at 1 µM after 48h. | Not specified | [21] |

Experimental Protocols

The assessment of anthracycline activity relies on a suite of standardized in vitro assays.

Cell Viability and Cytotoxicity Assays

These assays measure the effect of a compound on cell proliferation and survival.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[17][18][19]

-

AlamarBlue™ (Resazurin) Assay: Similar to MTT, this assay uses the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent resorufin. The fluorescence intensity is a measure of cell viability.[21]

-

Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye provides an estimate of the total protein mass, which is related to the cell number.[25]

-

Membrane Integrity Assays: These assays use dyes that are excluded by cells with intact plasma membranes. Dyes like Propidium Iodide (PI) or the anthracycline derivative DRAQ7® only enter cells when membrane integrity is compromised (i.e., in late apoptotic or necrotic cells), where they bind to DNA and fluoresce.[26][27]

Apoptosis Assays

These methods detect the biochemical and morphological hallmarks of programmed cell death.

-

Annexin V/PI Staining: This is a widely used flow cytometry-based method.[21][28] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Fluorescently labeled Annexin V, which has a high affinity for PS, is used to identify these early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to distinguish late apoptotic and necrotic cells (Annexin V+/PI+) from early apoptotic (Annexin V+/PI-) and live cells (Annexin V-/PI-).

-

Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -9) using fluorogenic or colorimetric substrates. An increase in caspase activity is a key indicator of apoptosis.[21][24]

Cell Cycle Analysis

-

Propidium Iodide Staining and Flow Cytometry: Cells are fixed and stained with Propidium Iodide (PI), a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry analysis of the PI signal allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.[16][17]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro activity of an anthracycline compound.

Caption: Generalized workflow for assessing the in vitro anticancer activity of a compound.

Core Signaling Pathways of Anthracycline Action

This diagram outlines the key molecular events initiated by anthracyclines that culminate in cancer cell death.

Caption: Core signaling pathways of anthracycline-induced cytotoxicity in cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ladirubicin - Nordic Biosite [nordicbiosite.com]

- 3. medkoo.com [medkoo.com]

- 4. ebiohippo.com [ebiohippo.com]

- 5. Ladirubicin, PNU-159548, FCE-28729-药物合成数据库 [drugfuture.com]

- 6. Anthracycline Derivatives and Their Anticancer Activity [ineosopen.org]

- 7. Anthracycline - Wikipedia [en.wikipedia.org]

- 8. Anthracycline Drugs in Chemotherapy: Types, Uses, & Limitations [healthline.com]

- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. ClinPGx [clinpgx.org]

- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis in Anthracycline Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. e-century.us [e-century.us]

- 17. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Redirecting [linkinghub.elsevier.com]

- 22. Idarubicin and idarubicinol effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. selleckchem.com [selleckchem.com]

- 24. Cyclophosphamide and epirubicin induce high apoptosis in microglia cells while epirubicin provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Various anthracyclines exhibit differential cytotoxic effects related to CBR1-induced resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Determining the IC50 of Ladirubicin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Ladirubicin in various cancer cell lines. These guidelines are intended to assist researchers in assessing the cytotoxic potential of this anthracycline analog.

Introduction to Ladirubicin

Ladirubicin is a novel anthracycline derivative that has shown promising anticancer activity. Like other anthracyclines, its mechanism of action is believed to involve DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1] Determining the IC50 value is a critical step in the preclinical evaluation of Ladirubicin, providing a quantitative measure of its potency against different cancer cell types. Ladirubicin has demonstrated effectiveness against osteosarcoma cell lines, including those with a multidrug-resistant phenotype.

Quantitative Data Presentation: IC50 Values

Table 1: Illustrative IC50 Values of Doxorubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |

| MCF-7 | Breast Cancer | 8306 | SRB | [2] |

| MDA-MB-231 | Breast Cancer | 6602 | SRB | [2] |

| SK-OV-3 | Ovarian Cancer | 4.8 | EZ-Cytox | [3] |

| HEY A8 | Ovarian Cancer | 7.4 | EZ-Cytox | [3] |

| A2780 | Ovarian Cancer | 7.6 | EZ-Cytox | [3] |

| FL5.12 | Hematopoietic | ~12 | MTT | |

| HeLa | Cervical Cancer | 2664 | XTT | |

| K562 | Chronic Myelogenous Leukemia | 0.031 | XTT |

Note: The values presented are for Doxorubicin and are intended to serve as an example. Actual IC50 values for Ladirubicin must be determined experimentally.

Experimental Protocols for IC50 Determination

The following are detailed protocols for two common colorimetric assays used to determine the IC50 of chemotherapeutic agents: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Ladirubicin (or other test compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of Ladirubicin in DMSO.

-

Perform serial dilutions of the Ladirubicin stock solution in serum-free medium to achieve a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted Ladirubicin solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each Ladirubicin concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the Ladirubicin concentration.

-

Determine the IC50 value, which is the concentration of Ladirubicin that causes a 50% reduction in cell viability, using non-linear regression analysis.

-

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in proteins under mildly acidic conditions.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Ladirubicin (or other test compound)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Acetic acid, 1% (v/v)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay (Step 1).

-

-

Drug Treatment:

-

Follow the same procedure as for the MTT assay (Step 2).

-

-

Cell Fixation:

-

After the drug incubation period, gently add 100 µL of cold 10% TCA to each well without removing the culture medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Washing and Staining:

-

Carefully remove the supernatant and wash the wells four times with tap water.

-

Allow the plates to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Reading:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate for 5-10 minutes on a shaker.

-

Read the absorbance at 510-570 nm using a microplate reader.

-

-

Data Analysis:

-

Follow the same procedure as for the MTT assay (Step 5) to calculate the IC50 value.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of Ladirubicin using a cell-based cytotoxicity assay.

References

Ladirubicin Apoptosis Induction Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladirubicin is a novel anthracycline antibiotic with potent anti-tumor activity. Like other members of the anthracycline class, such as doxorubicin, Ladirubicin is understood to exert its cytotoxic effects in part through the induction of apoptosis, or programmed cell death. Understanding the mechanisms and quantifying the extent of apoptosis induced by Ladirubicin is crucial for its preclinical and clinical development. These application notes provide an overview of the apoptotic pathways activated by anthracyclines and detailed protocols for assessing Ladirubicin-induced apoptosis in cancer cell lines.

Mechanism of Apoptosis Induction by Anthracyclines

Anthracyclines, including Ladirubicin, can trigger apoptosis through two primary signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

-

Intrinsic Pathway: This pathway is activated by intracellular stress, such as DNA damage and oxidative stress, which are common effects of anthracycline treatment. Upon activation, the tumor suppressor protein p53 can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[3] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[4]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands, such as Fas Ligand (FasL), to their corresponding death receptors on the cell surface, like Fas.[5][6] Some studies suggest that anthracyclines can increase the expression of Fas and FasL.[7] This ligand-receptor interaction leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8.[6] Activated caspase-8 can directly activate effector caspases like caspase-3 or cleave the Bcl-2 family protein Bid into tBid, which then activates the intrinsic pathway.

Both pathways converge on the activation of effector caspases, such as caspase-3, which are responsible for cleaving a variety of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[8]

Data Presentation: Quantitative Analysis of Anthracycline-Induced Apoptosis

While specific quantitative data for Ladirubicin is not extensively available in the public domain, the following tables present representative data for the well-characterized anthracycline, doxorubicin, to illustrate the typical quantitative outcomes of apoptosis induction assays. These values can serve as a benchmark for researchers investigating Ladirubicin.

Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | ~0.25 |

| T47D | Breast Cancer | 48 | ~0.25 |

| A431 | Skin Cancer | Not Specified | Not Specified |

| U87-MG | Glioblastoma | Not Specified | Not Specified |

| MOLM-13 | Acute Myeloid Leukemia | 48 | ~0.5-1.0[1] |

Table 2: Quantification of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This table illustrates the percentage of apoptotic cells after treatment with an anthracycline.

| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| MOLM-13 | Control (DMSO) | Low | Low |

| MOLM-13 | Doxorubicin (1 µM, 48h) | Significantly Increased | Significantly Increased[1] |

| T47D | Control | Low | Low |

| T47D | Doxorubicin (250 nM, 48h) | Significantly Increased | Significantly Increased[8] |

Table 3: Changes in Apoptosis-Related Protein Expression

This table shows the fold change in the expression of key apoptotic proteins following anthracycline treatment.

| Cell Line | Treatment | Protein | Fold Change |

| MCF-7 | Doxorubicin | Bax | Increased[3] |

| MCF-7 | Doxorubicin | Bcl-xL | Decreased[3] |

| H9c2 | Doxorubicin | p53 | Increased[1] |

| H9c2 | Doxorubicin | PUMA-α | Increased[1] |

| Cardiomyocytes | Doxorubicin | Caspase-3 (activity) | Significantly Increased[4] |

Experimental Protocols

Protocol 1: Determination of IC50 Value using MTT Assay

This protocol determines the concentration of Ladirubicin required to inhibit the growth of a cell population by 50%.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Ladirubicin (stock solution of known concentration)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of Ladirubicin in complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of Ladirubicin. Include a vehicle control (medium with the same concentration of the drug solvent).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the Ladirubicin concentration and determine the IC50 value from the dose-response curve.

Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining using Flow Cytometry

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Ladirubicin

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Ladirubicin at the desired concentration (e.g., IC50 value) for the desired time. Include an untreated control.

-

Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Necrotic cells: Annexin V-FITC negative, PI positive

-

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

-

Cancer cell line of interest

-

Ladirubicin

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p53) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with Ladirubicin as described in Protocol 2.

-

Lyse the cells with lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.

Mandatory Visualizations

Caption: Experimental workflow for Ladirubicin apoptosis induction assay.

Caption: Signaling pathways of Ladirubicin-induced apoptosis.

References

- 1. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of apoptosis-related gene signatures as potential biomarkers for differentiating active from latent tuberculosis via bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differences In Doxorubicin-Induced Apoptotic Signaling In Adult And Immature Cardiomyocytes - Vector Biolabs [vectorbiolabs.com]

Application Notes and Protocols for the Analysis of Ladirubicin-Induced DNA Damage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladirubicin (PNU-159548) is a potent anthracycline derivative that exhibits significant antitumor activity. Its mechanism of action is primarily attributed to its ability to induce DNA damage, thereby triggering cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This document provides a detailed overview of the mechanisms of Ladirubicin-induced DNA damage, protocols for its assessment, and a summary of available quantitative data.

Ladirubicin is understood to exert its cytotoxic effects through a multi-faceted approach targeting cellular DNA. The primary mechanisms include:

-

DNA Intercalation: Ladirubicin inserts itself between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with the processes of replication and transcription.

-

Topoisomerase II Poisoning: Ladirubicin stabilizes the covalent complex between topoisomerase II and DNA. This prevents the re-ligation of DNA strands that are cleaved by the enzyme to relieve torsional strain, leading to the accumulation of DNA double-strand breaks.

-

Generation of Reactive Oxygen Species (ROS): Like other anthracyclines, Ladirubicin is believed to participate in redox cycling, leading to the production of ROS. These highly reactive molecules can cause oxidative damage to DNA, proteins, and lipids.

These application notes provide standardized methods to quantify and visualize the DNA-damaging effects of Ladirubicin, which are crucial for preclinical and clinical research.

Data Presentation: Quantitative Analysis of Ladirubicin's Effects

The following tables summarize the key quantitative data related to Ladirubicin's interaction with DNA and its cytotoxic effects. Due to the limited availability of specific quantitative data for Ladirubicin in some assays, illustrative data from structurally related anthracyclines, such as Doxorubicin and Idarubicin, are included for comparative purposes and are clearly marked.

| Parameter | Drug | Value | Cell Line/System | Reference |

| DNA Intercalation Affinity Constant (Kb) | Ladirubicin | 13.7 x 105 M-1 | In vitro | [1] |

| Ethidium Bromide | 6.58 x 104 M-1 | Calf-thymus DNA | [2] | |

| Doxorubicin | 2.5 x 104 M-1 | Calf-thymus DNA | [3] |

| Parameter | Drug | Concentration | Cell Line | % Tail DNA (Illustrative) | Reference |

| Comet Assay | Doxorubicin | 1 µM | U251 | ~14% | [4] |

| Doxorubicin | 10 µg/ml | HL-60 | Significant increase | [5] |

| Parameter | Drug | Concentration | Cell Line | Foci per Cell (Illustrative) | Reference |

| γ-H2AX Foci Formation | N/A (Ionizing Radiation) | 5 Gy | MEF | >20 | [6] |

| Methyl Methanesulfonate | 100 µM | FL cells | Significant increase | [7] |

| Parameter | Drug | IC50 Value | Cell Line | Reference |

| Cytotoxicity (IC50) | Doxorubicin | 0.02 µM | HT-29 | [8] |

| Daunorubicin | 0.01 - 0.1 µM | Various AML cell lines | [9] | |

| Maximum Tolerated Dose (MTD) in Humans | Ladirubicin | 14-16 mg/m2 | Phase I Clinical Trial | [10] |

Experimental Protocols

Detailed methodologies for key experiments to assess Ladirubicin-induced DNA damage are provided below.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The alkaline version of the assay detects single-strand breaks, double-strand breaks, and alkali-labile sites.

Protocol:

-

Cell Preparation:

-

Treat cells with desired concentrations of Ladirubicin for the appropriate duration.

-

Harvest cells and resuspend in ice-cold PBS (Ca2+ and Mg2+ free) at a concentration of 1 x 105 cells/mL.[11]

-

-

Slide Preparation:

-

Prepare 1% normal melting point agarose in PBS and coat microscope slides. Allow to dry completely.

-

Mix cell suspension with 0.6% low melting point agarose (at 37°C) at a 1:10 ratio (v/v).[4]

-

Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

-

Solidify the agarose at 4°C for 10 minutes.

-

-

Lysis:

-

Carefully remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10) for at least 1 hour at 4°C.[12]

-

-

Alkaline Unwinding and Electrophoresis:

-

Neutralization and Staining:

-

Gently remove slides and neutralize by washing three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).[12]

-

Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green I or propidium iodide).

-

-

Visualization and Analysis:

-

Visualize comets using a fluorescence microscope.

-

Quantify DNA damage using specialized image analysis software to measure parameters such as percent DNA in the tail, tail length, and tail moment.[4]

-

γ-H2AX Foci Formation Assay

This assay is a highly specific method for detecting DNA double-strand breaks (DSBs).

Principle: Following the induction of DSBs, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX. These phosphorylated histones accumulate at the sites of DNA damage, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence microscopy.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on coverslips in a multi-well plate.

-

Treat cells with Ladirubicin at various concentrations and for different time points.

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Wash cells three times with PBS.

-

Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1-2 hours at room temperature in the dark.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Image Acquisition and Analysis:

Topoisomerase II Activity Assay (Decatenation Assay)

This assay measures the ability of Ladirubicin to inhibit the decatenating activity of topoisomerase II.

Principle: Topoisomerase II can separate, or decatenate, the interlocked rings of kinetoplast DNA (kDNA). In the presence of a topoisomerase II poison like Ladirubicin, this process is inhibited. The different forms of DNA (catenated, decatenated) can be separated by agarose gel electrophoresis.

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT), ATP, and kDNA substrate.[15][16]

-

Add varying concentrations of Ladirubicin or a vehicle control.

-

Initiate the reaction by adding purified human topoisomerase IIα enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.[16]

-

-

Termination and Sample Preparation:

-

Stop the reaction by adding a stop buffer/gel loading dye containing SDS and a tracking dye.[15]

-

The sample can be treated with a proteinase K to remove the enzyme.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

-

Staining and Visualization:

-

Stain the gel with ethidium bromide or another DNA stain.

-

Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated DNA will migrate as relaxed or linear forms.

-

-

Data Analysis:

-

Quantify the intensity of the bands corresponding to catenated and decatenated DNA to determine the extent of inhibition by Ladirubicin.

-

DNA Intercalation Assay (Fluorescent Intercalator Displacement)

This assay determines the ability of Ladirubicin to displace a fluorescent dye that is intercalated into DNA.

Principle: A fluorescent dye, such as ethidium bromide or thiazole orange, exhibits a significant increase in fluorescence upon intercalation into DNA. A competing intercalator, like Ladirubicin, will displace the dye, leading to a decrease in fluorescence. The degree of fluorescence quenching is proportional to the binding affinity of the test compound.[17][18]

Protocol:

-

Reagent Preparation:

-

Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-EDTA).

-

Prepare a stock solution of a fluorescent intercalating dye (e.g., ethidium bromide).

-

Prepare a series of dilutions of Ladirubicin.

-

-

Assay Setup:

-

In a 96-well black plate suitable for fluorescence measurements, add the DNA solution and the fluorescent dye to each well.

-

Incubate for a short period to allow the dye to intercalate into the DNA.

-

-

Fluorescence Measurement:

-

Measure the initial fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

-

Add increasing concentrations of Ladirubicin to the wells.

-

Incubate to allow the displacement reaction to reach equilibrium.

-

Measure the fluorescence intensity again.

-

-

Data Analysis:

-

Calculate the percentage of fluorescence quenching for each concentration of Ladirubicin.

-

The data can be used to determine the concentration of Ladirubicin required to displace 50% of the fluorescent dye (IC50) and to calculate the DNA binding affinity constant (Kb).[19]

-

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

Logical Relationships

References

- 1. researchgate.net [researchgate.net]

- 2. nathan.instras.com [nathan.instras.com]

- 3. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA damage induced by micellar-delivered doxorubicin and ultrasound: comet assay study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular accumulation and cytotoxicity of doxorubicin with different pharmaceutical formulations in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]